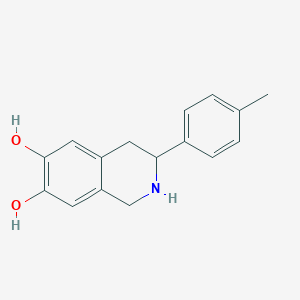
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a tetrahydroisoquinoline derivative that has been studied for its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is not fully understood. However, studies have suggested that it may act through the modulation of various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function, motor function, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of biological activities that make it a promising candidate for drug development. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves the reaction of 4-methylphenyl acetaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction yields a diol product that can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO2/c1-10-2-4-11(5-3-10)14-6-12-7-15(18)16(19)8-13(12)9-17-14/h2-5,7-8,14,17-19H,6,9H2,1H3 |
InChI-Schlüssel |
ADZWPLBRSZUUJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)
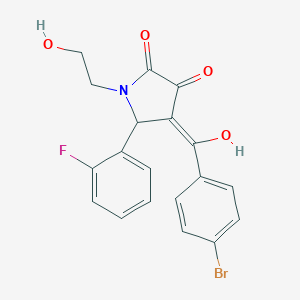
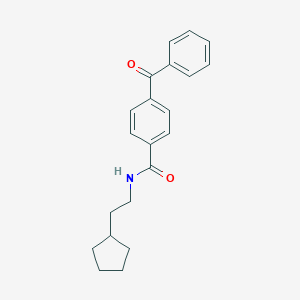
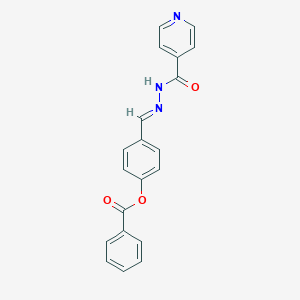
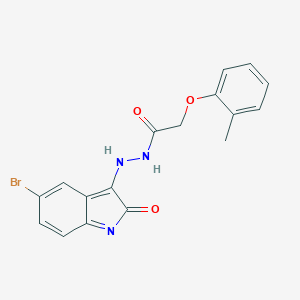
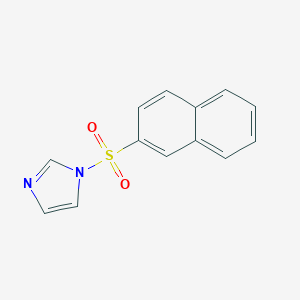
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
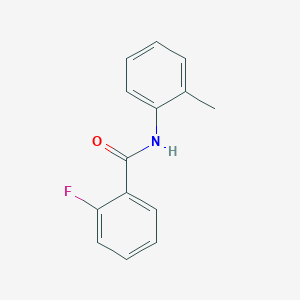
![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)